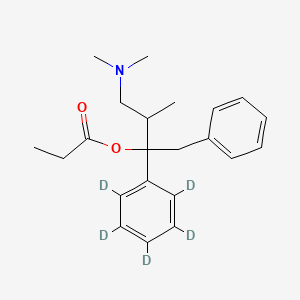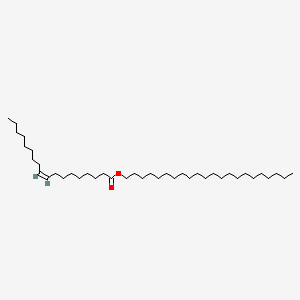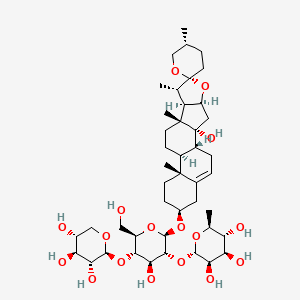
14-Hydroxy sprengerinin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-Hydroxy sprengerinin C est un composé stéroïdien présent dans la plante Ophiopogon japonicus . Il s'agit d'un type de glycoside stéroïdien C27, connu pour ses propriétés bioactives. Ce composé a été isolé et identifié à l'aide de diverses techniques spectroscopiques, notamment la résonance magnétique nucléaire et la spectrométrie de masse .
Applications De Recherche Scientifique
14-Hydroxy sprengerinin C has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of steroidal glycosides.
Biology: Investigated for its bioactive properties, including anti-inflammatory and antioxidant activities.
Medicine: Explored for potential therapeutic applications in treating various diseases.
Industry: Used in the development of pharmaceuticals, cosmetics, and health products.
Mécanisme D'action
Target of Action
14-Hydroxy sprengerinin C is a steroidal glycoside isolated from the tuber of Ophiopogon japonicus . Its primary targets are believed to be specific enzymes and receptors involved in inflammatory and immune responses. These targets play crucial roles in modulating cellular activities and signaling pathways.
Mode of Action
The compound interacts with its targets by binding to specific sites on enzymes and receptors, leading to inhibition or activation of these proteins. This interaction can result in the modulation of inflammatory responses, potentially reducing inflammation and promoting immune regulation .
Biochemical Pathways
This compound affects several biochemical pathways, including the NF-κB signaling pathway, which is pivotal in regulating immune responses and inflammation. By modulating this pathway, the compound can influence the expression of various cytokines and inflammatory mediators, leading to downstream effects such as reduced inflammation and enhanced immune function .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed through the gastrointestinal tract, distributed to various tissues, metabolized primarily in the liver, and excreted via the kidneys. These properties impact its bioavailability and therapeutic efficacy .
Result of Action
At the molecular and cellular levels, this compound’s action results in the modulation of inflammatory responses, reduction of oxidative stress, and enhancement of immune function. These effects contribute to its potential therapeutic benefits in treating inflammatory and immune-related conditions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of this compound. For instance, the compound may be more stable and effective in neutral to slightly acidic environments. Additionally, interactions with other medications or dietary components can affect its absorption and metabolism .
Analyse Biochimique
Biochemical Properties
The specific biochemical properties of 14-Hydroxy Sprengerinin C are not well-documented in the literature. As a steroidal compound, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific molecular structure of this compound .
Cellular Effects
Steroidal compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the product is stable for two years when stored at the recommended temperature .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models .
Metabolic Pathways
As a steroidal compound, it may interact with various enzymes or cofactors .
Transport and Distribution
Steroidal compounds can interact with various transporters or binding proteins .
Subcellular Localization
Steroidal compounds can be directed to specific compartments or organelles based on their molecular structure .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
14-Hydroxy sprengerinin C est généralement extrait des tubercules de racines séchées d'Ophiopogon japonicus . Le processus d'extraction implique l'utilisation de solvants tels que le méthanol, l'éthanol et la pyridine . Le composé est ensuite purifié par chromatographie liquide haute performance pour atteindre une pureté ≥ 98 % .
Méthodes de production industrielle
La production industrielle de this compound implique l'extraction à grande échelle d'Ophiopogon japonicus. Les tubercules de racines séchés sont traités à l'aide de solvants, et le composé est isolé et purifié par des techniques chromatographiques .
Analyse Des Réactions Chimiques
Types de réactions
14-Hydroxy sprengerinin C subit diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle présents dans le composé peuvent être oxydés pour former des cétones ou des aldéhydes.
Réduction : Le composé peut être réduit pour former différents dérivés stéroïdiens.
Substitution : Les liaisons glycosidiques peuvent être hydrolysées et substituées par d'autres portions de sucre.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des conditions acides ou basiques sont utilisées pour hydrolyser les liaisons glycosidiques.
Principaux produits formés
Oxydation : Formation de cétones ou d'aldéhydes.
Réduction : Formation de dérivés stéroïdiens réduits.
Substitution : Formation de nouveaux dérivés glycosidiques.
4. Applications de la recherche scientifique
This compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé de référence dans l'étude des glycosides stéroïdiens.
Biologie : Étudié pour ses propriétés bioactives, notamment ses activités anti-inflammatoires et antioxydantes.
Médecine : Exploré pour des applications thérapeutiques potentielles dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de produits pharmaceutiques, cosmétiques et de santé.
5. Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec diverses cibles moléculaires et voies. Il est connu pour moduler les voies inflammatoires et présenter des propriétés antioxydantes. Le composé interagit avec les récepteurs cellulaires et les enzymes, conduisant à ses effets bioactifs .
Comparaison Avec Des Composés Similaires
Composés similaires
Sprengerinin C : Un autre glycoside stéroïdien présent dans Ophiopogon japonicus.
Ophiogenin-3-O-α-L-rhamnopyranosyl- (1→2)-β-D-glucopyranoside : Un glycoside présentant des caractéristiques structurelles similaires.
β-Sitostérol-β-D-glucopyranoside : Un glycoside présentant des propriétés bioactives similaires.
Unicité
14-Hydroxy sprengerinin C est unique en raison de son modèle d'hydroxylation spécifique et de ses liaisons glycosidiques. Cette unicité structurelle contribue à ses propriétés bioactives distinctes et à ses applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[(1R,2R,4S,5'R,6R,7S,8R,9R,12S,13R,16S)-2-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O17/c1-19-8-13-44(55-17-19)20(2)29-27(61-44)15-43(53)25-7-6-22-14-23(9-11-41(22,4)24(25)10-12-42(29,43)5)57-40-37(60-39-34(51)32(49)30(47)21(3)56-39)35(52)36(28(16-45)58-40)59-38-33(50)31(48)26(46)18-54-38/h6,19-21,23-40,45-53H,7-18H2,1-5H3/t19-,20+,21+,23+,24+,25-,26-,27+,28-,29+,30+,31+,32-,33-,34-,35+,36-,37-,38+,39+,40-,41+,42-,43-,44-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONBXCCYURJCAY-LSXBRKLISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4(C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)C)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@]4([C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)O)C)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
871.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

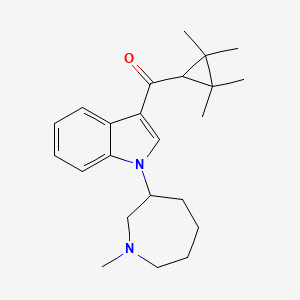
![methanesulfonic acid;4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]benzamide](/img/structure/B591212.png)

![L-Alanine,N-[(dimethylamino)methyl]-,methylester(9CI)](/img/structure/B591214.png)

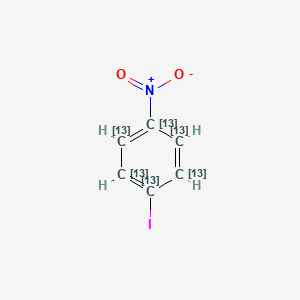
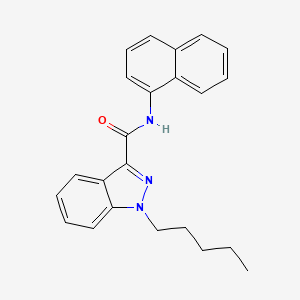
![2H-[1,3]thiazolo[5,4-h][1]benzazepine](/img/structure/B591224.png)
